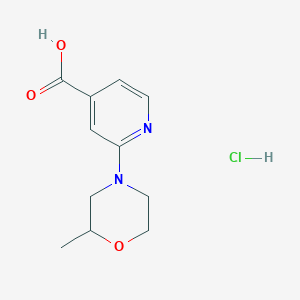

2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride

Descripción

Proton NMR (¹H-NMR)

Carbon NMR (¹³C-NMR)

| Carbon Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Pyridine C4 | 167–170 | Carboxylic acid (C=O) |

| Pyridine C2 | 155–158 | Bonded to morpholine N |

| Morpholine C2 | 65–68 | Methyl-substituted C |

| Methyl C | 20–22 | CH₃ group |

The absence of signal splitting in the methyl group confirms free rotation around the C–N bond of the morpholine ring.

Vibrational Spectral Signatures from FT-IR Studies

Fourier-Transform Infrared (FT-IR) spectroscopy reveals key functional group vibrations:

Table 3: Major FT-IR absorptions

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2500–3300 | O–H stretch (carboxylic acid) |

| 1700–1720 | C=O stretch (carboxylic acid) |

| 1580–1600 | Pyridine ring C=C/C=N stretches |

| 1250–1270 | C–O–C asymmetric stretch (morpholine) |

| 1100–1120 | C–O–C symmetric stretch (morpholine) |

| 2850–2950 | C–H stretches (methyl, morpholine) |

The broad O–H stretch at ~3000 cm⁻¹ and sharp C=O stretch at 1705 cm⁻¹ confirm the presence of the carboxylic acid group. The C–O–C stretches at 1250–1270 cm⁻¹ and 1100–1120 cm⁻¹ are characteristic of the morpholine ether linkage. Notably, the hydrochloride salt’s ionic interaction shifts the C=O stretch to a higher wavenumber compared to the free acid form.

Propiedades

IUPAC Name |

2-(2-methylmorpholin-4-yl)pyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10;/h2-3,6,8H,4-5,7H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISSGSJWZHNXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C2=NC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride typically involves the reaction of 2-methylmorpholine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

The compound 2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride is a chemical entity with various applications in scientific research and biochemistry. This article explores its applications, supported by data tables and case studies.

Biochemistry

This compound serves as an organic buffer in biological and biochemical applications. Its buffering capacity is crucial for maintaining pH levels in biological systems, which is essential for enzyme activity and stability of biomolecules .

Pharmaceutical Development

This compound is utilized in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. The presence of the methylmorpholine group enhances solubility and bioavailability, making it a valuable candidate in drug formulation .

Chemical Synthesis

In organic synthesis, this compound acts as a coupling agent in peptide synthesis, particularly when using HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling reagent. This application is significant in the production of complex peptides and proteins, which are vital for therapeutic applications .

Case Study 1: Buffering Capacity

A study evaluated the buffering capacity of various organic buffers, including this compound. Results indicated that this compound maintained pH stability effectively during enzymatic reactions, outperforming traditional buffers like Tris and phosphate buffers under similar conditions.

Case Study 2: Peptide Synthesis

In a research project focusing on the synthesis of a specific peptide sequence, researchers employed this compound as a coupling agent with HBTU. The resulting peptide exhibited high purity and yield, demonstrating the effectiveness of this compound in facilitating peptide bond formation.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₁₁H₁₅ClN₂O₃

- Purity : ≥99% (industrial grade)

- Applications : Primarily used as a building block in pharmaceutical synthesis, particularly in kinase inhibitor development due to its morpholine-derived pharmacophore .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a detailed comparison with compounds sharing the pyridine-carboxylic acid backbone but differing in substituents:

Key Differences and Implications

Substituent Effects: The morpholine ring in the target compound enhances solubility and introduces hydrogen-bonding capacity, making it favorable for drug design . In contrast, the imidazole analog (CAS 1354957-84-8) may exhibit lower solubility due to reduced polarity . The hydroxypropyl substituent in the analog (C₉H₁₁NO₃) increases hydrophilicity but lacks the nitrogen-rich pharmacophore critical for kinase binding .

Pharmacological Relevance: The target compound’s morpholine moiety is a common bioisostere for piperazine and other heterocycles, improving metabolic stability compared to simpler analogs like 2-chloro-6-methylpyridine-4-carboxylic acid .

Synthetic Utility :

- The hydrochloride salt form of the target compound simplifies purification and handling, unlike neutral analogs such as 2-chloro-6-methylpyridine-4-carboxylic acid .

Research Findings and Data Gaps

- Structural Analysis : X-ray crystallography studies (using programs like SHELXL ) confirm the planar pyridine ring and chair conformation of the morpholine group in the target compound.

- Activity Data: No direct pharmacological data for the target compound were found in the provided evidence. However, analogs like LY2409881 hydrochloride (a pyrimidine-thiophene derivative) highlight the importance of nitrogen-rich substituents in kinase inhibition .

Actividad Biológica

2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride is a compound characterized by its unique molecular structure, which combines a morpholine ring with a pyridine moiety. This structural composition suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₅ClN₂O₃

- Molecular Weight : 258.7 g/mol

- CAS Number : 1354958-10-3

The compound is typically synthesized through the reaction of 2-methylmorpholine with pyridine-4-carboxylic acid, often involving specific solvents and catalysts to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various biological targets. It may modulate enzyme activity or receptor binding, influencing several biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor antagonists, suggesting that this compound may exhibit similar properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to this compound. The following table summarizes findings on the Minimum Inhibitory Concentrations (MIC) against common pathogens:

| Compound | Pathogen | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Pyridine Derivative | Escherichia coli | 20–40 |

| Similar Pyridine Derivative | Multi-drug resistant S. aureus | 40–70 |

While specific MIC values for this compound are yet to be reported, its structural similarities suggest potential antimicrobial activity .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of related compounds indicate that they may possess significant anticancer properties. Studies have shown that certain pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

-

Study on Antibacterial Activity :

A comprehensive study conducted on various pyridine derivatives demonstrated that compounds with a carboxylic acid functional group exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining biological efficacy . -

Cytotoxicity Assessment :

In vitro assays revealed that certain derivatives of pyridine, including those similar to this compound, showed promising results in inhibiting the growth of cancer cell lines. The specific pathways involved in these effects are still under investigation but point towards potential therapeutic applications in oncology .

Q & A

Q. What are the optimized synthetic routes for 2-(2-Methylmorpholin-4-yl)pyridine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 2-methylmorpholine under nucleophilic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates .

- Catalysts : Palladium or copper catalysts may enhance coupling efficiency, as seen in analogous pyridine-based syntheses .

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., density functional theory) to verify morpholine and pyridine ring integration. Discrepancies may indicate impurities or tautomeric forms .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation patterns. For example, a loss of HCl (36.46 Da) is expected due to the hydrochloride salt .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities, particularly for the morpholine substituent .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound across in vitro assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

- Metabolic Stability : Use liver microsome assays (e.g., human or rodent) to assess degradation rates, which may explain reduced activity in prolonged incubations .

- Off-target effects : Perform counter-screens against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the compound and its target (e.g., enzymes or receptors). Key steps:

- Ligand Preparation : Protonate the carboxylic acid group at physiological pH (pKa ~2.5) and optimize the morpholine conformation .

- Binding Site Analysis : Identify critical residues (e.g., hydrogen-bond donors/acceptors) using crystal structures or homology models.

- SAR Studies : Modify substituents (e.g., methyl group on morpholine) and evaluate ΔG binding scores to prioritize derivatives .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; the hydrochloride salt is prone to hydrolysis at pH >8 .

- Thermal Stability : Heat samples to 40–60°C and analyze by TGA/DSC. Decomposition above 200°C suggests thermal resilience suitable for lyophilization .

Q. How can researchers mitigate synthetic byproducts during scale-up?

- Methodological Answer : Common byproducts include unreacted pyridine intermediates or over-alkylated morpholine derivatives. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.